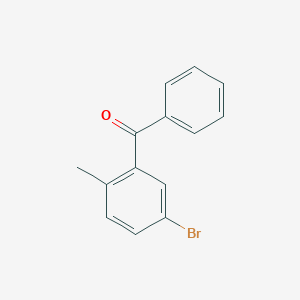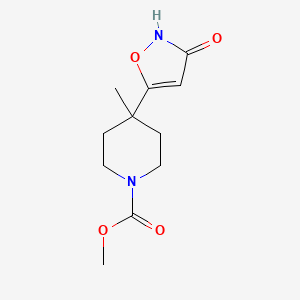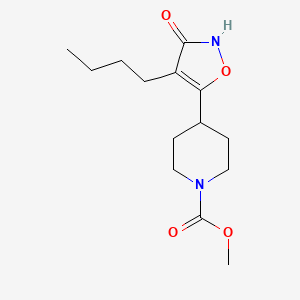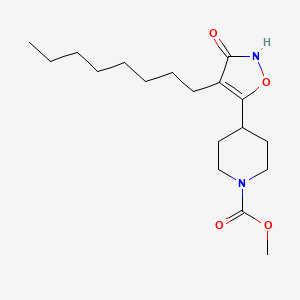
2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene
説明
“2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene” is a chemical compound with the formula C27H36Br2O6 . It is also known as "2,7-bis(bromanyl)-9,9-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]fluorene" .
Synthesis Analysis
The synthesis of this compound involves a solution of 1-(2-(2-methoxyethoxy)ethoxy)-2-bromoethane (6.08 g, 26.8 mmol), 2,7-dibromofluorene (4.00 g, 12.4 mmol) and potassium iodide (67.60 mg, 0.27 mmol) in dimethylsulfoxide (40 mL) which was cooled to 0°C under a nitrogen atmosphere .Chemical Reactions Analysis
The compound is used in the synthesis of alternating polyfluorene copolymers, which are used as photoactive materials in solar cells . The presence of this compound in the polymer increases the optical absorption coverage, which is beneficial for improving photovoltaic performances .科学的研究の応用
Conjugated Polyelectrolytes Synthesis
A study by Stay and Lonergan (2013) explored the synthesis of anionically functionalized polyfluorene-based conjugated polyelectrolytes. This was achieved through Suzuki polycondensation involving 2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene. This compound was utilized as a diluent to control the ionic functional group density, contributing significantly to the development of advanced materials with specific electrical properties (Stay & Lonergan, 2013).
Organic Solar Cells Improvement
In the field of renewable energy, specifically organic solar cells (OSCs), this compound has shown significant applications. Oh et al. (2010) developed water-soluble polyfluorenes using this fluorene derivative as an interfacial layer. This innovation led to a dramatic increase in the performance metrics of OSCs, demonstrating the material's potential in enhancing renewable energy technologies (Oh et al., 2010).
Color Tuning in Copolymers
Cho et al. (2002) focused on the synthesis and color tuning of new fluorene-based copolymers. The incorporation of 2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene in the synthesis process allowed for the development of copolymers with varied and tunable optical properties. This has implications for various applications, including displays and sensors (Cho et al., 2002).
Electroluminescence and White-Light-Emitting Diodes
Park et al. (2008) used this fluorene derivative in the synthesis of new polyfluorene copolymers, which were then applied in white-light-emitting diodes (WLEDs). The study emphasized the potential of such materials in creating efficient and tunable lighting solutions (Park et al., 2008).
Chemosensor for Metal Ions
Liu et al. (2013) explored the use of electrochemically polymerized films of this compound as a chemosensor for metal ions. This application is particularly significant in environmental monitoring and industrial processes (Liu et al., 2013).
特性
IUPAC Name |
2,7-dibromo-9,9-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36Br2O6/c1-30-11-13-34-17-15-32-9-7-27(8-10-33-16-18-35-14-12-31-2)25-19-21(28)3-5-23(25)24-6-4-22(29)20-26(24)27/h3-6,19-20H,7-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUYZSATTMPCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCOCCOCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36Br2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-bromophenyl)-N-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3266880.png)
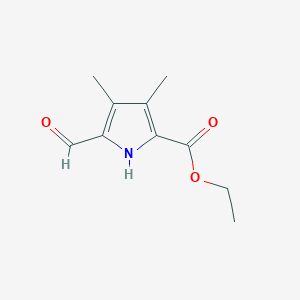
![[3,4'-Bipyridine]-2'-carboxylic acid](/img/structure/B3266903.png)
![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3266907.png)
![2-(4-(4,9-diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)-N-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3266908.png)
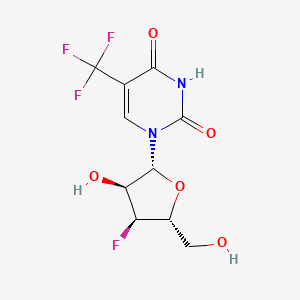

![5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3266933.png)
![6-Benzyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B3266942.png)
